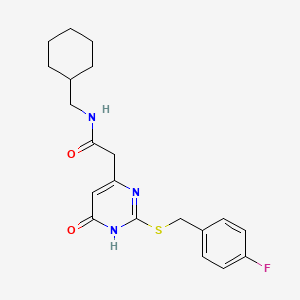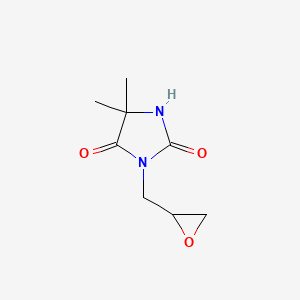
1-(3-Fluoropyridin-2-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-Fluoropyridin-2-yl)ethanamine is a fluorinated organic molecule that is structurally related to various compounds studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 1-(3-Fluoropyridin-2-yl)ethanamine.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions, as seen in the preparation of a fluorometric sensor where a two-step synthesis was employed . Similarly, the synthesis of an intermediate for a Knoevenagel condensation reaction was achieved by reacting 2-methylpyridine with p-fluorobenzaldehyde . These methods suggest that the synthesis of 1-(3-Fluoropyridin-2-yl)ethanamine could also involve a sequence of carefully orchestrated reactions, potentially starting from a fluoropyridine derivative.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various techniques, including X-ray crystallography . The geometrical parameters of these molecules are often in agreement with theoretical calculations, such as those performed using Gaussian09 software . For 1-(3-Fluoropyridin-2-yl)ethanamine, similar methods could be used to elucidate its structure, with an expectation of a planar geometry around the fluoropyridine moiety and a flexible ethanamine chain.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the Knoevenagel condensation reaction was used to synthesize a dehydration compound from a fluorophenyl-pyridyl ethanol intermediate . This suggests that 1-(3-Fluoropyridin-2-yl)ethanamine could also be reactive towards condensation reactions, potentially serving as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their electronic structure, as indicated by HOMO-LUMO analysis, and their reactivity, as suggested by molecular docking studies . The presence of a fluorine atom can significantly affect the molecule's reactivity due to its electronegativity. For 1-(3-Fluoropyridin-2-yl)ethanamine, one could expect similar properties, with the fluorine atom influencing the molecule's electronic distribution and reactivity profile.
Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) synthesized a series of compounds using 1-(3-Fluoropyridin-2-yl)ethanamine, which demonstrated significant antibacterial and antifungal activity. These compounds were compared against standard medicinal compounds like chloramphenicol and amphotericin B, showing comparable or slightly better efficacy (Pejchal, Pejchalová, & Růžičková, 2015).
2. Synthesis of Key Intermediates
The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of the JAK2 kinase inhibitor AZD1480, was explored using an immobilized amine transaminase. This process involved a continuous flow biotransformation, demonstrating the utility of 1-(3-Fluoropyridin-2-yl)ethanamine in producing important pharmaceutical intermediates (Semproli et al., 2020).
3. Synthesis of Heterocycles
Almendros et al. (2018) used derivatives of 1-(3-Fluoropyridin-2-yl)ethanamine in the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This method was metal- and irradiation-free and facilitated the late-stage structural modification of known pharmaceuticals, such as Phenazone and Edaravone (Almendros et al., 2018).
4. Inhibition of Bacterial Efflux Pumps
Research by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives, including compounds related to 1-(3-Fluoropyridin-2-yl)ethanamine, which inhibited the NorA efflux pump in Staphylococcus aureus. This inhibition restored the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).
5. DNA Binding and Cytotoxicity
Kumar et al. (2012) investigated Cu(II) complexes of ligands derived from 1-(3-Fluoropyridin-2-yl)ethanamine, showing strong DNA binding properties and moderate cytotoxicity against various cancer cell lines. This study highlighted the potential application in cancer therapy (Kumar et al., 2012).
6. Synthesis of Acetylcholinesterase Inhibitors
Pejchal et al. (2011) synthesized a series of phenyl ureas using 1-(3-Fluoropyridin-2-yl)ethanamine, showing excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase. These findings are significant for developing treatments for conditions like Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).
7. Selective Mercury Detection
Wanichacheva et al. (2009, 2010) developed novel sensors based on derivatives of 1-(3-Fluoropyridin-2-yl)ethanamine for the selective detection of mercury ions. These sensors demonstrated high sensitivity and selectivity, important for environmental monitoring and safety applications (Wanichacheva et al., 2009); (Wanichacheva et al., 2010).
8. Corrosion Inhibition on Mild Steel
Das et al. (2017) studied cadmium(II) Schiff base complexes derived from 1-(3-Fluoropyridin-2-yl)ethanamine, demonstrating significant corrosion inhibition properties on mild steel. This research is pivotal for applications in materials science and engineering (Das et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mécanisme D'action
Mode of Action
If it shares similarities with other fluoropyridines, it may exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Action Environment
It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature .
Propriétés
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOGUSGSVBLLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Chlorophenoxy)propyl]prop-2-enamide](/img/structure/B2499153.png)
![N-(4-fluorobenzyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499155.png)
![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)
![2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2499162.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![N-cyclohexyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2499164.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)
![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)

